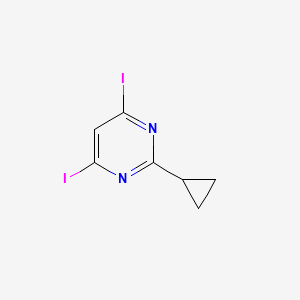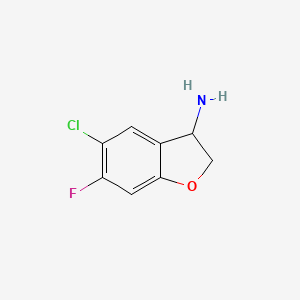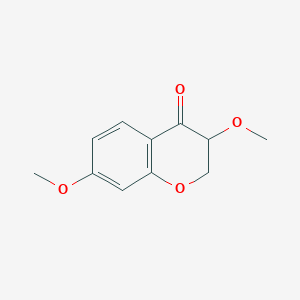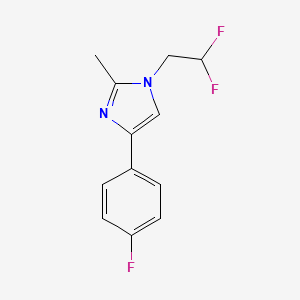
1,3-Diadamantylimidazolidiniumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diadamantylimidazolidiniumchloride is a unique compound belonging to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The adamantyl groups attached to the imidazolidinium core provide significant steric hindrance, enhancing the compound’s stability and making it an interesting subject for research in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diadamantylimidazolidiniumchloride can be synthesized through a multi-step process. One common method involves the reaction of 1,3-diadamantylimidazolidine with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,3-Diadamantylimidazolidiniumchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halide exchange reactions can be facilitated using silver salts or other halide sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-imidazolidine oxides, while substitution reactions can produce various halide derivatives.
科学的研究の応用
1,3-Diadamantylimidazolidiniumchloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.
Industry: It is used in the production of advanced materials, such as ionic liquids and polymers, due to its unique structural properties.
作用機序
The mechanism of action of 1,3-diadamantylimidazolidiniumchloride involves its interaction with various molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity to specific targets. The imidazolidinium core can participate in various chemical interactions, including hydrogen bonding and ionic interactions, which contribute to its overall activity.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazolium Chloride: This compound is similar in structure but lacks the bulky adamantyl groups, resulting in different chemical properties.
1,3-Diethylimidazolium Chloride: Another similar compound with ethyl groups instead of adamantyl groups, leading to variations in stability and reactivity.
1,3-Dimesitylimidazolium Chloride: This compound contains mesityl groups, which also provide steric hindrance but differ in electronic properties compared to adamantyl groups.
Uniqueness
1,3-Diadamantylimidazolidiniumchloride stands out due to its high stability and unique steric properties provided by the adamantyl groups. These features make it particularly useful in applications requiring robust and stable compounds, such as in catalysis and advanced material synthesis.
特性
分子式 |
C23H37ClN2 |
|---|---|
分子量 |
377.0 g/mol |
IUPAC名 |
1,3-bis(1-adamantyl)imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C23H36N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h16-21H,1-15H2;1H |
InChIキー |
JTBOBRXTBCQEDC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















